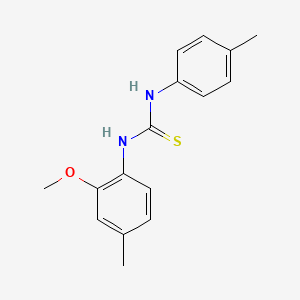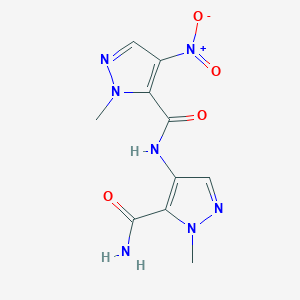![molecular formula C18H16N8O2S B10959892 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959892.png)
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, nitro group, and a tetracyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Attachment of the Pyrazole Ring: The pyrazole ring is then attached to a suitable precursor molecule through a nucleophilic substitution reaction.
Formation of the Tetracyclic Framework: The tetracyclic framework is constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the sulfur atom in the tetracyclic framework.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Oxidized derivatives with ketone or sulfoxide groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole ring.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug screening and development.
Biochemical Research: The compound can be used as a probe to study biochemical pathways and interactions.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, pending further research and clinical trials.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and pyrazole ring may play key roles in these interactions, potentially leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: Similar in structure but with variations in functional groups or ring systems.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Tetracyclic Compounds: Compounds with similar tetracyclic frameworks but different functional groups.
Uniqueness
The uniqueness of This compound lies in its combination of a pyrazole ring, nitro group, and a complex tetracyclic framework, which imparts unique chemical and biological properties.
特性
分子式 |
C18H16N8O2S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C18H16N8O2S/c1-8-5-9(2)20-18-13(8)14-16(29-18)17-21-12(23-25(17)7-19-14)6-24-11(4)15(26(27)28)10(3)22-24/h5,7H,6H2,1-4H3 |
InChIキー |
XBVITKOPMLSHFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C(=C(C(=N5)C)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10959821.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide](/img/structure/B10959829.png)
![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10959831.png)
![3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide](/img/structure/B10959834.png)
![2-(1-Adamantyl)-5-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-oxadiazole](/img/structure/B10959837.png)
![4-Iodo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10959845.png)

amino}-1,3-thiazole-5-carboxylate](/img/structure/B10959862.png)
![4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10959870.png)
![ethyl ({1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}amino)(oxo)acetate](/img/structure/B10959874.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959877.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10959881.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10959886.png)
